1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid
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Overview
Description
1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid is a heterocyclic compound that features a fused pyrrole and imidazole ring system.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their chemical and biological properties .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, indicating their diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, making this method versatile and efficient .
Chemical Reactions Analysis
1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often facilitated by reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural motif is found in various biologically active molecules, making it a valuable intermediate in drug discovery and development.
Comparison with Similar Compounds
1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid can be compared to other similar heterocyclic compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring system and exhibit similar chemical reactivity.
Pyrrole derivatives: Compounds with a pyrrole ring also show comparable properties and applications.
Indole derivatives: Indoles are structurally related and are prevalent in many natural products and pharmaceuticals.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties that can be exploited in various applications .
Properties
IUPAC Name |
1-methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-10-3-8-6-5(10)2-4(9-6)7(11)12/h2-3,9H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYLNKANJZFGNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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